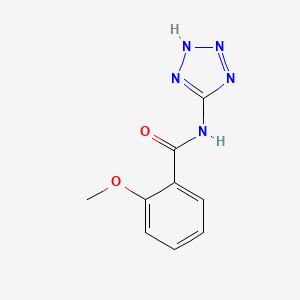![molecular formula C15H13Cl2NOS B5806491 2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly prescribed for the treatment of pain, inflammation, and fever. Diclofenac is known to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain.
Aplicaciones Científicas De Investigación
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, this compound has been used in various animal models to study the effects of inflammation on the brain and the role of COX inhibition in the pathogenesis of neurological disorders.
Mecanismo De Acción
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide works by inhibiting the activity of COX, an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain. This compound is known to inhibit both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide is a widely used NSAID and has been extensively studied in various animal models. It is relatively easy to synthesize and is readily available. However, there are some limitations to its use in lab experiments. This compound can have toxic effects on certain cell types, and its effects can be influenced by factors such as age, sex, and genetic background. Additionally, the use of this compound in animal models can be limited by its potential effects on behavior and cognition.
Direcciones Futuras
There are several future directions for research on 2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce its potential side effects. Another area of interest is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Additionally, research on the effects of this compound on the gut microbiome and its potential role in the development of inflammatory bowel disease is an area of growing interest.
Métodos De Síntesis
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorobenzenethiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid. Other methods include the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-N-(2-methylphenyl)acetamide in the presence of a base.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-4-2-3-5-13(10)18-15(19)9-20-14-7-6-11(16)8-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOMCUICTINAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)

![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)


![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)

